Cas no 1211595-89-9 (tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate)

Tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate is a synthetic organic compound with notable structural and functional properties. It offers high purity, stability, and potential for various chemical transformations. This compound is particularly advantageous in pharmaceutical research due to its unique cyclic structure and functional group, facilitating synthetic routes and bioactivity studies.
tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate structure
1211595-89-9 structure
Product name:tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate
CAS No:1211595-89-9
MF:C12H22N2O2
Molecular Weight:226.315283298492
MDL:MFCD12755314
CID:4578055
PubChem ID:58944935

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
    • 1-(tert-butoxycarbonylamino)-3-azabicyclo[3.3.0]octane
    • tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate
    • MDL: MFCD12755314
    • インチ: 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-12-6-4-5-9(12)7-13-8-12/h9,13H,4-8H2,1-3H3,(H,14,15)
    • InChIKey: IOJANHDPMBVRLJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NC12CNCC1CCC2)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 285
  • トポロジー分子極性表面積: 50.4
  • XLogP3: 1.3

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-295739-2.5g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95.0%
2.5g
$2492.0 2025-03-19
Enamine
EN300-295739-10.0g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95.0%
10.0g
$5467.0 2025-03-19
Enamine
EN300-295739-0.25g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95.0%
0.25g
$629.0 2025-03-19
Enamine
EN300-295739-1g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
1g
$1272.0 2023-09-06
Aaron
AR01B4TC-50mg
tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
50mg
$431.00 2025-02-09
Aaron
AR01B4TC-100mg
tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
100mg
$630.00 2025-02-09
A2B Chem LLC
AV97972-2.5g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
2.5g
$2659.00 2024-04-20
A2B Chem LLC
AV97972-5g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
5g
$3917.00 2024-04-20
Aaron
AR01B4TC-2.5g
tert-Butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
2.5g
$3452.00 2025-02-09
A2B Chem LLC
AV97972-1g
tert-butyl N-{octahydrocyclopenta[c]pyrrol-3a-yl}carbamate
1211595-89-9 95%
1g
$1374.00 2024-04-20

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate 関連文献

tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamateに関する追加情報

Professional Introduction to Compound with CAS No. 1211595-89-9 and Product Name: *tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate*

The compound with the CAS number 1211595-89-9 and the product name tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules known for their unique structural and functional properties, making it a subject of considerable interest in both academic research and industrial applications.

At the core of this compound's identity is its intricate molecular structure, which includes a cyclopentacyclopyrrol ring system. This particular scaffold has garnered attention due to its potential in modulating biological pathways, particularly those involving neurotransmitter systems. The presence of an octahydrocyclopentacpyrrol moiety suggests a high degree of complexity, which is often associated with compounds that exhibit potent pharmacological activity.

In recent years, there has been a growing body of research focused on the development of novel psychoactive substances (NPS) that target central nervous system (CNS) receptors. Among these, compounds that interact with serotonin receptors have shown promise in both therapeutic and research contexts. The tert-butyl carbamate functional group in this molecule adds another layer of functionality, potentially influencing its metabolic stability and bioavailability.

The synthesis of such complex molecules requires meticulous attention to detail and advanced synthetic techniques. The preparation of *tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate* involves multiple steps, including ring formation and functional group transformations. These processes are often conducted under controlled conditions to ensure high yields and purity, which are critical for subsequent biological evaluation.

One of the key areas of interest in the study of this compound is its potential as a tool for understanding the mechanisms underlying various neurological disorders. For instance, researchers have explored its interactions with serotonin 5-HT2A receptors, which are implicated in conditions such as depression, anxiety, and schizophrenia. The ability to modulate these receptors non-selectively or with high affinity could lead to the development of new therapeutic strategies.

The pharmacokinetic properties of *tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate* are also a subject of intense investigation. Factors such as solubility, permeability, and metabolic clearance rates determine how effectively a compound can reach its target site within the body. Understanding these parameters is essential for optimizing drug design and improving therapeutic outcomes.

In addition to its pharmacological potential, this compound has shown promise in preclinical studies as a probe for investigating receptor dynamics and signaling pathways. By using radiolabeled analogs or fluorescent derivatives, researchers can gain insights into the binding kinetics and intracellular events mediated by this molecule. Such information is invaluable for designing more effective drugs with improved efficacy and reduced side effects.

The development of novel carbamate-based compounds has been facilitated by advancements in synthetic methodologies. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic frameworks. These methods have not only streamlined the synthesis process but also allowed for greater customization of molecular structures to meet specific pharmacological requirements.

The regulatory landscape surrounding the development and use of such compounds is also evolving. Regulatory agencies require comprehensive data on safety and efficacy before approving new drugs for clinical use. This includes detailed information on chemical structure, synthesis pathways, pharmacological profiles, and toxicological assessments. Compliance with these regulations ensures that new compounds are developed responsibly and can be safely used in therapeutic settings.

Future research directions may focus on expanding the chemical diversity of this class of compounds through structural modifications or derivatization strategies. By introducing variations at different positions within the molecule, researchers can explore new pharmacological profiles and optimize key parameters such as potency, selectivity, and duration of action.

The interdisciplinary nature of modern pharmaceutical research underscores the importance of collaboration between chemists, biologists, pharmacologists, and clinicians. Such collaborations facilitate the translation of basic research findings into tangible therapeutic benefits for patients worldwide. The study of compounds like *tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate* exemplifies this integrated approach to drug discovery.

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Amadis Chemical Company Limited
(CAS:1211595-89-9)tert-butyl N-{octahydrocyclopentacpyrrol-3a-yl}carbamate
A996392
Purity:99%
はかる:1g
Price ($):1088.0